Home > Products > Building Blocks P849 > 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid
3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid - 957312-81-1

3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

Catalog Number: EVT-2789586
CAS Number: 957312-81-1
Molecular Formula: C8H7N3O3
Molecular Weight: 193.162
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives

  • Compound Description: This series of compounds represents a novel cephamycin scaffold designed for synthesizing analogues with variations at the C-7 amino group and the C-3′ position []. The research aimed to develop a less toxic synthetic pathway for these β-lactam antibiotics.

3-(1,2,3-Triazol-4-yl)-β-Carbolines

  • Compound Description: These novel β-carboline derivatives were synthesized and evaluated for anticancer activity. The triazole moiety replaced the carboxylic acid found in tryptophan analogs, leading to the development of these compounds [].

3-(1H-Tetrazol-5-yl)-β-Carbolines

  • Compound Description: This series of β-carbolines, with a tetrazole group replacing the carboxylic acid of tryptophan analogs, displayed promising anticancer activity against various cancer cell lines, including colorectal, pancreatic, melanoma, hepatocarcinoma, and breast adenocarcinoma [].

7β-(((Cyanomethyl)thio)acetamido)-7α-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (CS-1170)

  • Compound Description: CS-1170 is a semisynthetic 7α-methoxycephalosporin exhibiting noteworthy antibacterial activity compared to reference compounds like cefoxitin and cephalothin [, ].

7-[D(-)-mandelamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid (Cefamandole)

  • Compound Description: Cefamandole is a semisynthetic broad-spectrum cephalosporin antibiotic. Researchers investigated its amino acid acyloxymethyl esters as potential orally active prodrugs [, ].

7β-Amino-3-[(1-methyl-1H-tetrazo-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-AMCA)

  • Compound Description: 7-AMCA is a key intermediate in the synthesis of cephalosporin antibiotics. Its synthesis from 7-Aminocephalosporanic acid (7-ACA) and 5-mercapto-1-methyl-1,2,3,4-tetrazole (5-MMT) was optimized to improve yield and purity [].

7β-[2-acylamino-2-(4-hydroxyphenyl)acetamido]-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]ceph-3-em-4-carboxylic acids

  • Compound Description: This series of cephalosporin derivatives aimed to investigate the impact of chirality and N-acyl substituents on antibacterial activity, particularly against Pseudomonas aeruginosa [].

7-[2-(2-Aminothiazol-4-yl)acetamido]-3-[[[1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl]thio]-methyl]ceph-3-em-4-carboxylic acid (Cefotiam, CTM)

  • Compound Description: Cefotiam is a cephalosporin antibiotic. Researchers focused on improving its oral bioavailability by synthesizing and evaluating its 1-acyloxyethyl esters [, ].
  • Compound Description: LY2562175 is a potent and selective FXR agonist with a distinct piperidinylisoxazole structure. It demonstrated robust lipid-lowering effects in preclinical models, making it a potential therapeutic candidate for dyslipidemia and atherosclerosis [].

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

  • Compound Description: These novel amide derivatives, particularly N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), exhibited promising antifungal activity [, ].

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Compound Description: This series of compounds, incorporating both pyrazole and 1,2,4-triazole rings, was synthesized and evaluated for potential antifungal activity through molecular docking studies targeting 14-α-demethylase lanosterol [].
  • Compound Description: Azilsartan is a known pharmaceutical compound. The provided research focuses on developing a novel and efficient synthetic method for its production, highlighting a key intermediate in the process [, ].

4,4-(1e,1e)-1,1-(Ethane-1,2-Diylbis(Azan-1-Yl-1ylidene))Bis(5-Methyl-2-Phenyl-2,3-Dihydro-1h-Pyrazol-3-Ol) (H2BuEtP)

  • Compound Description: H2BuEtP is a Schiff base ligand investigated for its ability to extract heavy metals like Cadmium, Iron, Nickel, and Lead from aqueous solutions. The research explores the impact of auxiliary complexing agents on its extraction efficiency [, ].

trans- and cis-3-(1-Methyl-1h-pyrrol-2-yl)-1-(2H)-oxo-2-phenethyl-1,2,3,4-tetrahydroisoquino-lin-4-carboxylic acids

  • Compound Description: These isomeric tetrahydroisoquinoline-4-carboxylic acids were synthesized and their stereochemistry studied. The carboxylic acid group was further transformed into cyclic amino-methyl groups for potential pharmacological applications [].
  • Compound Description: This research details the one-pot synthesis of a series of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. Notably, the synthesis of the latter compounds yielded a mixture of 1,3- and 1,5-isomers [].

2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid (NTRC-844)

  • Compound Description: NTRC-844 functions as a selective antagonist for the rat neurotensin receptor type 2 (NTS2). This study highlights the compound's analgesic properties in animal models, suggesting its potential for pain management therapies [].

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

  • Compound Description: This series of pyrazole amide derivatives targets the tobacco mosaic virus (TMV) PC protein. These compounds demonstrated promising antiviral activity, with compound 3p showing the most potent effect [].

3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Analogues

  • Compound Description: This study focused on synthesizing structural analogues of a beta-lactam antibiotic with potential against resistant bacterial strains. While most analogues displayed similar or lower activity compared to the parent compound, molecules M2 and M3 exhibited significantly enhanced antibacterial efficacy [].
  • Compound Description: Researchers synthesized a series of these imidazopyrazine derivatives and evaluated their antibacterial activity [].
  • Compound Description: YTR-830H, a β-lactamase inhibitor, was studied for its degradation pathways in various aqueous and alkaline solutions. The research identified key degradation products and investigated the influence of pH on the degradation process [].

4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas

  • Compound Description: This study involved designing and synthesizing a series of 1,2,4-triazolo[4,3-a]-quinoline urea derivatives and evaluating their anticancer activity against human neuroblastoma and colon carcinoma cell lines. Compounds 12a and 12b showed significant cytotoxicity [].

3,6-Bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: The title compound, featuring multiple thiadiazole and triazole rings, was synthesized and its structure elucidated using various spectroscopic techniques, including single-crystal X-ray diffraction [].

3-(Azol-1-yl)-1-adamantanecarboxylic Acids

  • Compound Description: This study focused on the synthesis of novel, orthogonally substituted azole-carboxylate adamantane ligands. These ligands were then utilized to prepare copper(II) and nickel(II) coordination polymers with potential applications in catalysis [].

5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic Acids

  • Compound Description: This research details the synthesis and characterization of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acid derivatives (5a-c), using 1H-indole-2-carboxylic acids as the core structure. Molecular docking studies predicted potential binding interactions with the epidermal growth factor receptor (EGFR) [].
  • Compound Description: This research focuses on a novel polymorphic form of 4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid. This form exhibits improved stability and hygroscopicity, potentially enhancing its use as a pharmaceutical agent with antagonistic activity at the 5-HT4 receptor [].
  • Compound Description: This research describes an improved synthetic process for preparing 5-(4-Fluorophenyl) -1- [2 - ((2r, 4r) -4- Hydroxy-6-oxo-tetrahydropyran-2-yl) ethyl] -2-isopropyl-4-phenyl -1h- pyrrole - 3-carboxylic acid phenylamide. The new method offers a shorter synthetic route and highlights valuable intermediates [, , ].
  • Compound Description: This compound, part of a series of new triazole derivatives containing a thiophene ring, exhibited potential antifungal activity. The study involved synthesizing and characterizing various derivatives, with compounds 6a and 6b demonstrating the most promising antifungal effects [].

4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic Acid

    3- (3-chloro -1h- pyrazol-1-yl) pyridine

    • Compound Description: This specific pyridine derivative, along with its intermediates, has been identified as a potential insecticide. The research focuses on developing an alternative method for synthesizing this compound [].

    SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

    • Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. The research investigated its pulmonary vasodilator effects in rats, showing promising results for potential use in treating pulmonary hypertension [].

    5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid (Compound 1)

    • Compound Description: This novel carboxylic acid, extracted from halophilic Pseudomonas aeruginosa, exhibited significant bioactivity against methicillin-resistant Staphylococcus aureus (MRSA) [].
    Overview

    3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is a compound that combines the structural features of isoxazole and pyrazole, two classes of heterocyclic compounds known for their biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted at the 1-position with a methyl group and an isoxazole ring at the 3-position, along with a carboxylic acid functional group at the 5-position.

    Source

    The compound can be synthesized through various organic reactions, including those involving pyrazole derivatives and isoxazole precursors. It has been referenced in several scientific articles and patents that detail its synthesis and potential applications in medicinal chemistry .

    Classification

    3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid falls under the category of heterocyclic compounds, specifically classified as an isoxazole derivative. Its classification is significant due to the biological activities often associated with compounds containing both pyrazole and isoxazole moieties.

    Synthesis Analysis

    Methods

    The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes:

    1. Formation of Pyrazole: Starting from 1-methyl-1H-pyrazole, which can be synthesized from readily available precursors like hydrazine derivatives.
    2. Isoxazole Formation: The introduction of the isoxazole moiety can be achieved through cyclization reactions involving suitable precursors such as α-haloketones or α,β-unsaturated carbonyl compounds.
    3. Carboxylation: The final step involves adding a carboxylic acid group, which can be introduced through methods such as carbon dioxide insertion or using carboxylic acid derivatives.

    Technical Details

    The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Techniques such as chromatography are employed for purification of intermediates and final products .

    Molecular Structure Analysis

    Structure

    The molecular formula for 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is C8_{8}H8_{8}N2_{2}O3_{3}. The structure consists of:

    • A pyrazole ring with a methyl group at the 1-position.
    • An isoxazole ring fused to the pyrazole.
    • A carboxylic acid functional group at the 5-position of the isoxazole.

    Data

    The compound's molecular weight is approximately 180.16 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm its structure.

    Chemical Reactions Analysis

    Reactions

    3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and heterocycles:

    1. Esterification: Reacting with alcohols in acidic conditions to form esters.
    2. Decarboxylation: Under certain conditions, it may lose carbon dioxide.
    3. Substitution Reactions: The presence of nitrogen atoms allows for electrophilic aromatic substitution reactions.

    Technical Details

    These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents that can stabilize intermediates or transition states.

    Mechanism of Action

    Process

    The mechanism of action for compounds like 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. The specific mechanism may vary based on its application but generally includes:

    1. Binding Affinity: The compound may bind to active sites on enzymes or receptors due to its structural features.
    2. Inhibition or Activation: Depending on the target, it may act as an inhibitor or activator, altering biochemical pathways.

    Data

    Studies have shown that similar compounds can exhibit significant biological activities including antibacterial and anti-inflammatory effects .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a crystalline solid.
    • Solubility: Soluble in polar solvents like water and ethanol due to the presence of the carboxylic acid group.

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
    • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl group in the carboxylic acid.
    Applications

    Scientific Uses

    3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid has potential applications in:

    1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting inflammatory diseases or infections.
    2. Biological Research: Used in studies investigating enzyme inhibition or receptor binding assays.
    3. Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pathogens.

    This compound exemplifies how modifications in heterocyclic structures can lead to significant changes in biological activity, making it a valuable target for further research and development in various scientific fields .

    Properties

    CAS Number

    957312-81-1

    Product Name

    3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

    IUPAC Name

    3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid

    Molecular Formula

    C8H7N3O3

    Molecular Weight

    193.162

    InChI

    InChI=1S/C8H7N3O3/c1-11-4-5(3-9-11)6-2-7(8(12)13)14-10-6/h2-4H,1H3,(H,12,13)

    InChI Key

    DDSMWOCNQXPFLN-UHFFFAOYSA-N

    SMILES

    CN1C=C(C=N1)C2=NOC(=C2)C(=O)O

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.